molecular formula C8H9FO B1330356 1-Ethoxy-3-fluorobenzene CAS No. 458-03-7

1-Ethoxy-3-fluorobenzene

Cat. No.: B1330356
CAS No.: 458-03-7
M. Wt: 140.15 g/mol
InChI Key: UWWCZZMOTBWUAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of fluorobenzene with ethyl alcohol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-fluorobenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

Scientific Research Applications

1-Ethoxy-3-fluorobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Employed in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethoxy-3-fluorobenzene in chemical reactions involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating ethoxy group, facilitating further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    1-Ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.

    1-Methoxy-3-fluorobenzene: Similar structure with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2-fluorobenzene: Fluorine atom in the ortho position.

Uniqueness: 1-Ethoxy-3-fluorobenzene is unique due to the specific positioning of the ethoxy and fluorine groups, which influences its reactivity and the types of reactions it can undergo. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a distinct electronic environment that affects its chemical behavior .

Properties

IUPAC Name

1-ethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWCZZMOTBWUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196621
Record name Benzene, 1-ethoxy-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-03-7
Record name 1-Ethoxy-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethoxy-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluorophenol (20.0 g, 178.4 mmol), ethyl iodide (83.5 g, 535.2 mmol) and K2CO3 (49.3 g, 356.8 mmol) in 250 ml of acetone were stirred at 50° C. overnight. The mixture was filtered and evaporated to give 1-ethoxy-3-fluorobenzene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step One
Name
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-fluoro-phenol and ethyl iodide were reacted to form 3-fluoro-ethoxy benzene with a refractive index of nD25 =1.4823 which was reacted with nitric acid to obtain 2-ethoxy-4-fluoronitro benzene with a melting point of 28°~30° C. which was reacted to obtain 0-(4-nitro-3-ethoxy-phenyl)-hydroxylamine melting at 97°~98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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